molecular formula C7H4N4 B12963948 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12963948
M. Wt: 144.13 g/mol
InChI Key: STGLBCSTUFAZJD-UHFFFAOYSA-N
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Description

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel antimalarial and anticancer therapeutics . This compound belongs to a class of fused heterocycles that have demonstrated potent biological activity. The [1,2,4]triazolo[4,3-a]pyrazine core is a key pharmacophore in multiple research campaigns. It has been extensively explored by the Open Source Malaria (OSM) consortium as a potent scaffold against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . These compounds are believed to target the P. falciparum ATP4ase (PfATP4), disrupting the parasite's ion homeostasis . Concurrently, this scaffold is recognized in oncology research for its utility in designing dual c-Met/VEGFR-2 kinase inhibitors . Such inhibitors represent a promising strategy for targeted cancer therapy, as simultaneously inhibiting these two pathways can overcome drug resistance and improve efficacy . The ethynyl substituent at the 3-position is a valuable synthetic handle for further functionalization via click chemistry or metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. Applications: This product is intended for use in pharmaceutical R&D, including synthetic chemistry, target-based screening, and mechanism of action studies. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

3-ethynyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H4N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h1,3-5H

InChI Key

STGLBCSTUFAZJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN=C2N1C=CN=C2

Origin of Product

United States

Preparation Methods

Electrochemical-Photochemical Synthesis

This method utilizes a sequential two-step process combining electrochemical and photochemical techniques:

  • Electrochemical Coupling :

    • A 5-substituted tetrazole reacts electrochemically with 2,6-dimethoxypyrazine.
    • This step yields both 1,5- and 2,5-disubstituted tetrazoles.
  • Photochemical Cyclization :

    • The disubstituted tetrazoles are exposed to ultraviolet light.
    • Ultraviolet irradiation releases nitrogen gas and generates a transient nitrilimine intermediate.
    • Cyclization of the nitrilimine intermediate forms the 1,2,4-triazolo[4,3-a]pyrazine backbone.

This method allows for the exploration of various tetrazoles and pyrazines, making it versatile for producing derivatives. Analytical techniques confirm the structure and purity of the synthesized compounds.

Cyclization of Trifluoroacetohydrazide

A widely used route involves multiple cyclization reactions starting from ethyl trifluoroacetate:

  • Formation of Trifluoroacetohydrazide :

    • Ethyl trifluoroacetate reacts with hydrazine hydrate in acetonitrile at room temperature.
  • Intermediate Formation :

    • Sodium hydroxide and chloroacetyl chloride are added dropwise to form an intermediate at low temperatures (10 °C).
  • Cyclization :

    • Phosphorus oxide trichloride facilitates dehydration and cyclization to yield oxadiazole intermediates.
    • Further cyclization under acidic conditions produces the triazolo[4,3-a]pyrazine scaffold.

This method requires precise temperature control and reaction conditions to achieve high yields and purity.

Thermal Cyclization via Tetrazole Precursors

Another approach employs thermal cyclization:

  • Tetrazole Formation :

    • A precursor such as 5-(2-pyrazinyl)tetrazole is synthesized from 2-cyanopyrazine using hydrazoic acid.
  • Thermal Cyclization :

    • The tetrazole undergoes thermolysis at high temperatures (400 °C) under vacuum (10^-5 Torr).
    • This process generates diazo intermediates that cyclize into the triazolo[4,3-a]pyrazine framework.

While effective, this method suffers from harsh reaction conditions and lower yields compared to other techniques.

Data Table: Comparison of Synthesis Methods

Method Key Steps Conditions Advantages Disadvantages
Electrochemical-Photochemical Electrochemical coupling; UV-induced cyclization Ambient temperature; UV light Versatile; explores various derivatives Requires specialized equipment
Cyclization via Trifluoroacetohydrazide Sequential cyclizations with chloroacetyl chloride Low temperature (10 °C); acidic conditions High yield; good purity Temperature-sensitive
Thermal Cyclization Thermolysis of tetrazole precursors High temperature (400 °C); vacuum Simple precursor preparation Harsh conditions; lower yield

Notes on Reaction Mechanisms

  • The nitrilimine intermediate in the electrochemical-photochemical method is highly reactive and crucial for forming the triazolo[4,3-a]pyrazine backbone.
  • Acidic or thermal cyclizations often rely on dehydration steps to close rings effectively while avoiding side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Scientific Research Applications

Anti-Cancer Properties

A significant area of research has been the evaluation of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives for their anti-cancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:

  • c-Met Kinase Inhibition : Compounds derived from 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine have been identified as potent inhibitors of the c-Met kinase pathway. For instance, a derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines, indicating strong anti-tumor activity .
  • PARP1 Inhibition : Another study focused on synthesizing derivatives that act as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. Certain derivatives displayed enhanced inhibitory activities in the nanomolar range .

Antibacterial Activity

The antibacterial potential of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine has also been investigated. Recent findings indicate that various derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Activity Against Specific Strains : One notable compound demonstrated minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin . This suggests a promising avenue for developing new antimicrobial agents.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives is critical for optimizing their biological activities. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on aromatic rings enhances antibacterial activity. Compounds with long alkyl chains showed improved cell permeability compared to those with aromatic substituents .
  • Functionalization : Modifications at specific sites on the triazolo-pyrazine scaffold can significantly influence both anticancer and antibacterial efficacy .

Case Studies

Several case studies highlight the effectiveness of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives in clinical and laboratory settings:

  • In Vitro Evaluations : Numerous studies have conducted in vitro assays to assess the antiproliferative effects on various cancer cell lines and have reported significant results correlating with structural modifications.
  • Animal Models : Some compounds have been tested in animal models to evaluate their pharmacokinetics and therapeutic potential in vivo.

Mechanism of Action

The mechanism of action of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells . Additionally, it has been identified as a PARP1 inhibitor, which can selectively kill homologous recombination-deficient cancer cells through a mechanism of synthetic lethality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular weight and solubility : The ethynyl group (MW = 25 g/mol) reduces molecular weight compared to bulkier substituents like 3,5-di-tert-butylphenyl (MW = 348 g/mol in 47d ) . This may improve solubility and bioavailability.
  • Stability : Fused triazolo systems (e.g., compound 63 ) exhibit high thermal stability (decomposition >200°C), suggesting the ethynyl derivative may retain similar robustness .
  • Electronic effects : The ethynyl group’s electron-withdrawing nature could increase the core’s electrophilicity, facilitating further functionalization .

Comparative Data Table

Compound Substituent (Position 3) Synthetic Yield Key Biological Activity Stability/Notes Reference
48a 4-Methoxyphenyl 94% N/A High thermal stability
47e Anthracen-9-yl 2% N/A Melts at 175–180°C (decomp.)
3f 4-Iodophenyl 79% Renin inhibitor (IC₅₀ = 1.4 nM) Decomposes >200°C
5c 5-Chlorofuran-2-yl N/A Antifungal agent Moderate solubility
6 (PDE2 inhibitor) Lipophilic aryl N/A PDE2 inhibitor (IC₅₀ < 10 nM) Brain-penetrant
3-Ethynyl derivative Ethynyl (-C≡CH) Hypothetical Potential enzyme inhibition Expected high stability N/A

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